3-(Propan-2-yl)pyrrolidine hydrochloride

Anticonvulsant drug discovery CNS pharmacology Structure-Activity Relationship (SAR)

Order 3-(propan-2-yl)pyrrolidine hydrochloride for a cost-effective, racemic entry into dopamine D2 antagonist SAR exploration. This stable hydrochloride salt offers aqueous solubility and crystalline ease. Its pyrrolidine-isopropyl scaffold specifically avoids anticonvulsant off-target effects, enabling selective antipsychotic drug discovery. Scale to enantiopure forms for definitive studies.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 1384429-21-3
Cat. No. B1431257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)pyrrolidine hydrochloride
CAS1384429-21-3
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC(C)C1CCNC1.Cl
InChIInChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
InChIKeyHMXLFEQWPFPEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)pyrrolidine hydrochloride (CAS 1384429-21-3): A Strategic Pyrrolidine Scaffold for Medicinal Chemistry and CNS Drug Discovery


3-(Propan-2-yl)pyrrolidine hydrochloride is a racemic hydrochloride salt of a 3-substituted pyrrolidine building block. The compound features a saturated five-membered nitrogen heterocycle with an isopropyl (propan-2-yl) substituent at the 3-position, offering a balance of steric bulk and conformational flexibility that is valuable for modulating target binding in medicinal chemistry programs [1]. Its hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid that is easier to handle and formulate than the free base [2]. This compound serves as a key intermediate for synthesizing dopamine D2 receptor antagonists and other CNS-active agents, with the pyrrolidine core being a privileged scaffold in drug discovery for neurological and psychiatric disorders [3].

Why 3-(Propan-2-yl)pyrrolidine hydrochloride Cannot Be Replaced by Other 3-Substituted Pyrrolidines in CNS Drug Discovery


The 3-substituent on the pyrrolidine ring dictates both the stereoelectronic properties and the biological activity of derived compounds. Even small changes in alkyl chain length, branching, or lipophilicity at the 3-position can dramatically alter target binding, selectivity, and in vivo efficacy. For instance, replacing an isopropyl group with a methyl or benzhydryl group leads to vastly different pharmacological profiles in anticonvulsant assays, underscoring the non-interchangeable nature of these building blocks [1]. Furthermore, the stereochemistry at the 3-position is critical; the racemic nature of 3-(propan-2-yl)pyrrolidine hydrochloride offers a cost-effective entry point for initial SAR exploration, but chiral resolution is required for enantiomer-specific optimization [2].

Quantitative Differentiation of 3-(Propan-2-yl)pyrrolidine hydrochloride: Comparative Biological Activity, Physicochemical Properties, and Procurement Specifications


Comparative Anticonvulsant Activity: 3-Isopropyl vs. 3-Benzhydryl Pyrrolidine-2,5-dione Derivatives

In a direct head-to-head study of N-Mannich bases derived from pyrrolidine-2,5-diones, 3-isopropyl-substituted derivatives were found to be practically devoid of anticonvulsant activity, in stark contrast to the highly active 3-benzhydryl-substituted analogs [1]. This highlights that the 3-isopropyl group confers a distinct biological profile, making it unsuitable for anticonvulsant applications but potentially valuable for other CNS targets where such activity is not desired.

Anticonvulsant drug discovery CNS pharmacology Structure-Activity Relationship (SAR)

Chiroptical Differentiation: 3-Isopropylpyrrolidine vs. 3-Substituted Piperidines and Morpholines

The absolute configuration of 3-isopropylpyrrolidine was established through chemical correlation with (R)-3-isopropylsuccinic acid. Critically, comparison of circular dichroism (CD) curves revealed that the chiroptical properties of 3-substituted five-membered pyrrolidines are opposite to those of analogous six-membered piperidines and morpholines possessing the same chirality [1]. This means that stereochemical assignments cannot be extrapolated across different ring systems, necessitating compound-specific chiral analysis and resolution protocols.

Stereochemistry Chiral resolution Analytical method development

Procurement-Relevant Purity Specifications: 3-(Propan-2-yl)pyrrolidine hydrochloride vs. Enantiomerically Pure Analogs

Commercial suppliers offer 3-(propan-2-yl)pyrrolidine hydrochloride (racemic) at purities typically ranging from 95% to 98% [1]. In comparison, enantiomerically pure versions such as (3R)-3-(propan-2-yl)pyrrolidine hydrochloride (CAS 1949805-98-4) and (3S)-3-(propan-2-yl)pyrrolidine hydrochloride (CAS 2173052-12-3) are also available at 97-98% purity . The racemic compound provides a cost-effective starting point for initial screening, while the chiral building blocks command a premium for later-stage enantioselective optimization. This tiered availability allows researchers to align procurement with project stage and budget.

Chemical procurement Quality control Synthetic chemistry

Hydrochloride Salt Selection: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt form of 3-(propan-2-yl)pyrrolidine is reported to be water-soluble and exists as a stable, white crystalline solid under normal temperatures and pressures [1]. This contrasts with the free base (MW 113.20 g/mol), which has a lower molecular weight and different solubility profile. The salt form's enhanced aqueous solubility and crystalline nature make it the preferred form for use in aqueous reaction media and for weighing/handling in laboratory settings. Notably, some pyrrolidine hydrochloride salts can exhibit deliquescence issues if not properly crystallized [2], underscoring the importance of sourcing from reputable suppliers.

Formulation development Physicochemical properties Salt selection

Building Block Versatility for Dopamine D2 Antagonist Synthesis

3-(Propan-2-yl)pyrrolidine hydrochloride is specifically utilized as a building block for the synthesis of dopamine D2 receptor antagonists, with the pyrrolidine-isopropyl structure providing a platform for developing antipsychotics with improved receptor selectivity . While quantitative selectivity data for the final drug candidates is not directly available for the building block itself, the compound's use in this context is documented, distinguishing it from other 3-substituted pyrrolidines that may target different receptor classes (e.g., cathepsin inhibitors, influenza neuraminidase inhibitors) [1][2].

Antipsychotic drug discovery Dopamine receptors CNS medicinal chemistry

Enantiomeric Purity Control: Chiral HPLC Requirements for 3-Isopropylpyrrolidine Derivatives

Industry benchmarks for quality control of 3-isopropylpyrrolidine derivatives specify the use of advanced chiral HPLC methods to achieve ≥98% enantiomeric excess [1]. This requirement, driven by recent FDA guidelines on chiral impurity control, has increased demand for high-purity batches. While this benchmark applies generally to chiral pyrrolidines, it underscores the importance of stereochemical purity for compounds like 3-(propan-2-yl)pyrrolidine hydrochloride, where the racemic mixture may be acceptable for early-stage research but not for advanced development.

Chiral separation Analytical chemistry Quality control

Optimal Use Cases for 3-(Propan-2-yl)pyrrolidine hydrochloride in Medicinal Chemistry and Process Development


Early-Stage CNS Drug Discovery: Dopamine D2 Antagonist Hit Generation

Use 3-(propan-2-yl)pyrrolidine hydrochloride as a versatile racemic building block to synthesize focused libraries of potential dopamine D2 receptor antagonists for antipsychotic drug discovery . Its pyrrolidine-isopropyl scaffold is specifically cited for developing agents with improved receptor selectivity, making it a strategic choice for CNS medicinal chemistry programs targeting this receptor class. The racemic nature allows for rapid, cost-effective exploration of SAR before committing to chiral synthesis.

Late-Stage Optimization: Chiral Resolution and Enantiomer-Specific Profiling

After establishing the 3-isopropylpyrrolidine scaffold's utility in hit-to-lead campaigns, procure enantiomerically pure (3R)- or (3S)-3-(propan-2-yl)pyrrolidine hydrochloride (CAS 1949805-98-4 or 2173052-12-3) for definitive stereochemical SAR studies . Given the opposite chiroptical properties of pyrrolidines compared to piperidines [1], dedicated chiral HPLC method development is required to ensure ≥98% enantiomeric excess, aligning with FDA guidelines for chiral impurity control.

Medicinal Chemistry SAR: Avoiding Anticonvulsant Activity in CNS Programs

When designing CNS-active compounds where anticonvulsant activity is not desired (e.g., antipsychotics, antidepressants), the 3-isopropylpyrrolidine scaffold is advantageous due to its demonstrated lack of anticonvulsant efficacy in animal models [2]. This contrasts sharply with 3-benzhydryl-pyrrolidine analogs, which exhibit potent seizure protection. Medicinal chemists can leverage this differentiated profile to minimize off-target CNS effects during lead optimization.

Process Chemistry: Salt Form Selection for Improved Handling and Solubility

Utilize the hydrochloride salt form of 3-(propan-2-yl)pyrrolidine (CAS 1384429-21-3) for its water solubility and crystalline nature, which facilitate accurate weighing, dissolution in aqueous reaction media, and long-term storage stability [3]. This is particularly important for high-throughput parallel synthesis and for reactions requiring aqueous or polar protic solvent conditions, where the free base may be less soluble or more difficult to handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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